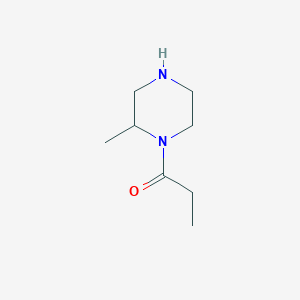

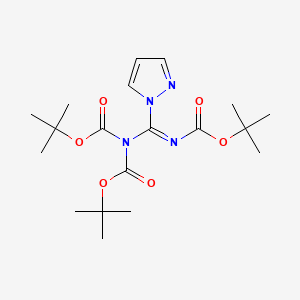

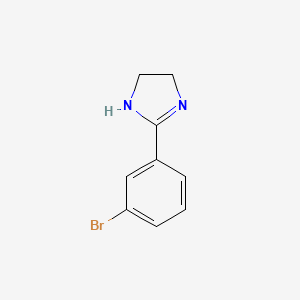

![molecular formula C11H8N4O5 B3124032 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid CAS No. 314757-93-2](/img/structure/B3124032.png)

4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid

Overview

Description

4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid, also known by its chemical formula C10H8N4O6S , is a compound with intriguing properties. Its molecular weight is approximately 312.259 g/mol . The structure of this compound features a pyrimidine ring system with hydrazine and benzoic acid moieties .

Scientific Research Applications

Stability and Degradation

A study by Barchańska et al. (2019) focuses on the stability and degradation processes of nitisinone, a related compound, under various conditions, including pH, temperature, and ultraviolet radiation, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research is significant for understanding the stability and potential risks and benefits of nitisinone's medical application, which might also apply to the stability considerations of similar compounds such as 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid in scientific and medical contexts (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Antimicrobial and Gut Function Regulation

Research by Mao et al. (2019) explores the use of benzoic acid as an antimicrobial and antifungal preservative, noting its potential to improve gut functions. This study suggests that similar benzoic acid derivatives could also have applications in promoting gut health and managing microbial populations in clinical or agricultural settings (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetics and Dietary Exposures

Hoffman and Hanneman (2017) conducted a physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid across different species, including humans. This analysis is crucial for understanding how similar compounds are metabolized and could inform their safe use in food, beverages, and pharmaceuticals, especially regarding dietary exposures and interspecies uncertainty (Hoffman & Hanneman, 2017).

Synthesis and Application in Drug Development

Tjahjono et al. (2022) discuss the synthesis, characterization, and application of 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, highlighting its potential as an alternative compound to acetylsalicylic acid (ASA) with promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activities. This review demonstrates the process of developing novel drug compounds from benzoic acid derivatives, which could be relevant for the development of drugs based on 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).

properties

IUPAC Name |

4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-3-1-5(2-4-6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWWXPLKSUKYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=C(NC(=O)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B3123971.png)

![[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine](/img/structure/B3123981.png)

![4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123983.png)

![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3123991.png)

![2-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B3124015.png)